Cas no 85716-94-5 (methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate)

methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate 化学的及び物理的性質
名前と識別子
-
- methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate
- CS-0233502
- HMS1728K12
- methyl2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate
- methyl 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetate
- methyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate
- AKOS001117006
- Oprea1_796192
- EN300-13405
- AKOS005167992
- STK262390
- Z90122141
- methyl (4-oxo-2-sulfanylquinazolin-3(4H)-yl)acetate
- SR-01000556785
- STK352062
- MFCD06655837
- KDA71694
- METHYL 2-[4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETATE
- methyl (4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate
- methyl 2-(4-hydroxy-2-sulfanylidenequinazolin-3-yl)acetate
- 85716-94-5
- SR-01000556785-1
-
- MDL: MFCD06655837
- インチ: InChI=1S/C11H10N2O3S/c1-16-9(14)6-13-10(15)7-4-2-3-5-8(7)12-11(13)17/h2-5H,6H2,1H3,(H,12,17)
- InChIKey: NCFSCJGOBCSUSZ-UHFFFAOYSA-N
計算された属性
- 精确分子量: 250.04121336Da
- 同位素质量: 250.04121336Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 359
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 90.7Ų
methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-13405-0.5g |
methyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate |
85716-94-5 | 95.0% | 0.5g |
$245.0 | 2025-03-21 | |
abcr | AB551769-25 g |
Methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate; . |
85716-94-5 | 25g |
€1,148.90 | 2022-03-24 | ||
abcr | AB551769-5 g |
Methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate; . |
85716-94-5 | 5g |
€821.50 | 2023-07-11 | ||
TRC | M358995-25mg |
Methyl (2-Mercapto-4-oxoquinazolin-3(4H)-yl)acetate |
85716-94-5 | 25mg |
$ 50.00 | 2022-06-03 | ||
abcr | AB551769-250 mg |
Methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate; . |
85716-94-5 | 250MG |
€292.00 | 2023-07-11 | ||
Enamine | EN300-13405-0.25g |
methyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate |
85716-94-5 | 95.0% | 0.25g |
$155.0 | 2025-03-21 | |
Enamine | EN300-13405-250mg |
methyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate |
85716-94-5 | 95.0% | 250mg |
$155.0 | 2023-09-30 | |
Enamine | EN300-13405-10000mg |
methyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate |
85716-94-5 | 95.0% | 10000mg |
$791.0 | 2023-09-30 | |
Enamine | EN300-13405-5000mg |
methyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate |
85716-94-5 | 95.0% | 5000mg |
$526.0 | 2023-09-30 | |
Enamine | EN300-13405-500mg |
methyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate |
85716-94-5 | 95.0% | 500mg |
$245.0 | 2023-09-30 |
methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate 関連文献
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetateに関する追加情報
Recent Advances in the Study of Methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate (CAS: 85716-94-5)
Methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate (CAS: 85716-94-5) is a quinazoline derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its unique mercapto and oxoquinazolinyl functional groups, has been explored for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Recent studies have focused on its synthesis, structural optimization, and mechanistic investigations to elucidate its therapeutic potential.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers reported the efficient synthesis of methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate via a multi-step reaction pathway, highlighting its scalability and reproducibility. The study also demonstrated its inhibitory effects on specific kinase enzymes, suggesting its potential as a lead compound for targeted cancer therapies. Further molecular docking studies revealed strong binding affinities to key oncogenic targets, supporting its role in disrupting cancer cell proliferation.
Another notable advancement was documented in a 2024 Bioorganic & Medicinal Chemistry Letters article, where the compound's antimicrobial properties were evaluated against drug-resistant bacterial strains. The results indicated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The study proposed that the thiol group in the molecule plays a critical role in disrupting bacterial cell wall synthesis, offering a promising avenue for developing novel antibiotics.
Recent computational and in vitro studies have also explored the anti-inflammatory potential of methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate. A 2023 European Journal of Pharmacology study identified its ability to modulate NF-κB signaling pathways, reducing pro-inflammatory cytokine production in macrophage cells. These findings position the compound as a candidate for treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate. Current research is focused on derivatization strategies to improve its bioavailability and reduce potential off-target effects. Collaborative efforts between academic and industrial researchers are underway to advance this compound into preclinical trials, with the goal of translating these findings into clinically viable therapeutics.
In summary, methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate (CAS: 85716-94-5) represents a versatile scaffold with multifaceted biological activities. Ongoing research continues to uncover its mechanistic insights and therapeutic potential, making it a compound of significant interest in the field of chemical biology and pharmaceutical sciences.
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